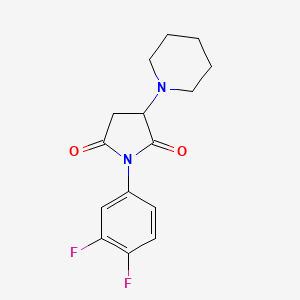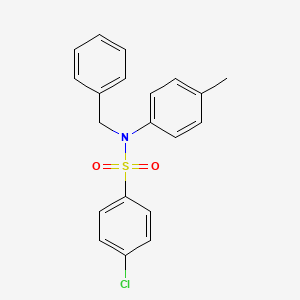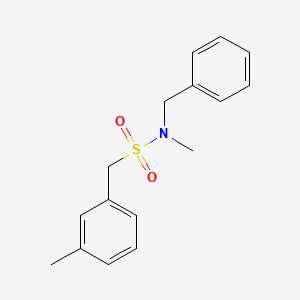
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
説明
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DFPP is a pyrrolidine derivative that has been synthesized through different methods, and it has been found to exhibit unique biochemical and physiological effects. In
作用機序
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione acts as a potent antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione binds to the receptor and prevents the activation of the receptor by glutamate, which results in the inhibition of the downstream signaling pathways. This leads to a decrease in the release of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been found to exhibit unique biochemical and physiological effects. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been reported to induce a dose-dependent decrease in locomotor activity in mice, which suggests its potential sedative effects. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has also been found to exhibit anticonvulsant properties and has been shown to increase the seizure threshold in mice. Furthermore, 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory disorders.
実験室実験の利点と制限
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione is a potent antagonist of the NMDA receptor, which makes it a useful tool for investigating the role of the NMDA receptor in various neurological disorders. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has also been found to exhibit anticonvulsant properties, which make it a potential candidate for the development of new antiepileptic drugs. However, 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several limitations, including its potential toxicity and limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several potential future directions in various research fields. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione can be further investigated as a potential treatment for various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione can also be further investigated as a potential anti-inflammatory and antioxidant agent for the treatment of various inflammatory disorders. Furthermore, 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione can be further modified to improve its solubility and reduce its potential toxicity, which can increase its potential therapeutic applications.
Conclusion:
In conclusion, 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been synthesized through different methods and has been found to exhibit unique biochemical and physiological effects. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione acts as a potent antagonist of the NMDA receptor and has been investigated as a potential treatment for various neurological disorders. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione also exhibits anticonvulsant, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the treatment of various disorders. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments, and it has several potential future directions for further investigation.
科学的研究の応用
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been found to exhibit potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been reported to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has also been found to exhibit anticonvulsant properties and has been investigated as a potential treatment for epilepsy. Furthermore, 1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory disorders.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c16-11-5-4-10(8-12(11)17)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQJTDAXXFVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 8-ethyl-4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B4845145.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4845146.png)
![N-(2-chlorophenyl)-4-oxo-4-[2-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazino]butanamide](/img/structure/B4845153.png)
![2-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid](/img/structure/B4845168.png)
![ethyl N-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4845169.png)

![(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4845175.png)
![4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide](/img/structure/B4845178.png)

![bis(4-methylphenyl) [2-(4-morpholinyl)ethyl]amidophosphate](/img/structure/B4845185.png)
![N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4845191.png)
![3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4845210.png)
![1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone](/img/structure/B4845230.png)
